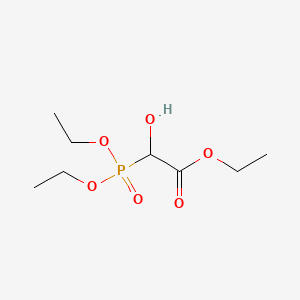

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O6P/c1-4-12-7(9)8(10)15(11,13-5-2)14-6-3/h8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVCTWZZBWHUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661957 | |

| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162246-79-9 | |

| Record name | Ethyl 2-(diethoxyphosphinyl)-2-hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162246-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (diethoxyphosphoryl)(hydroxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-Ethyl-2-Diethoxyphosporyl-2-hydroxyacetate

Abstract

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is a valuable α-hydroxyphosphonate with significant applications as a versatile intermediate in the synthesis of bioactive molecules, including enzyme inhibitors, herbicides, and pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the Pudovik and Abramov reactions. It offers a detailed analysis of reaction mechanisms, optimization strategies, and troubleshooting for common challenges encountered during synthesis. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary expertise to successfully synthesize and utilize this important chemical entity.

Introduction: Significance and Applications

α-Hydroxyphosphonates, such as this compound, represent a critical class of organophosphorus compounds. Their structural similarity to α-amino acids and phosphate esters allows them to act as enzyme inhibitors, making them attractive targets for drug discovery and agrochemical development.[1][3] Specifically, this compound serves as a key building block for more complex molecules. Its derivatives have shown potential as anti-inflammatory and anti-cancer agents.[4] The phosphonate moiety enhances the bioactivity and chemical reactivity of the molecule, enabling its use in various chemical transformations.[4][5]

Key Applications:

-

Pharmaceutical Development: An intermediate in the synthesis of novel therapeutics.[4]

-

Agrochemicals: Used in the development of herbicides and pesticides.[1][4]

-

Biochemical Research: Employed in assays to study enzyme activity and metabolic pathways.[4]

-

Material Science: Utilized in formulating specialty polymers and coatings.[4]

Core Synthesis Methodologies: Pudovik and Abramov Reactions

The synthesis of this compound is predominantly achieved through the addition of a phosphorus-containing nucleophile to an electrophilic carbonyl compound. The two most prominent methods are the Pudovik and Abramov reactions.[2]

The Pudovik Reaction: A Base-Catalyzed Approach

The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite, in this case, diethyl phosphite, to a carbonyl compound, ethyl glyoxylate.[1][3] This method is favored for its high atom economy.[1]

Reaction Scheme:

Caption: General scheme of the Pudovik Reaction.

Mechanism:

The reaction is typically initiated by a base, which deprotonates the diethyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of ethyl glyoxylate. The resulting alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base or during aqueous work-up, to yield the final α-hydroxyphosphonate product.

Caption: Mechanism of the base-catalyzed Pudovik Reaction.

The Abramov Reaction: An Acid-Catalyzed Alternative

The Abramov reaction provides an alternative, acid-catalyzed route utilizing a trialkyl phosphite, such as triethyl phosphite, instead of a dialkyl phosphite.[6][7] While mechanistically distinct, it also yields the desired α-hydroxyphosphonate.[6]

Reaction Scheme:

Caption: General scheme of the Abramov Reaction.

Mechanism:

In the Abramov reaction, the acid catalyst activates the carbonyl group of ethyl glyoxylate, enhancing its electrophilicity. The nucleophilic phosphorus of the trialkyl phosphite then attacks the carbonyl carbon, forming a zwitterionic intermediate. This intermediate undergoes an alkyl group transfer from the phosphorus to the oxygen, a rearrangement that leads to the final product.[6]

Caption: Mechanism of the acid-catalyzed Abramov Reaction.

Experimental Protocols and Optimization

General Pudovik Synthesis Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

-

Diethyl phosphite[8]

-

Ethyl glyoxylate (freshly distilled is recommended)[9]

-

Base catalyst (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base catalyst.

-

Add diethyl phosphite (1.0 - 1.2 equivalents) to the stirred suspension.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl glyoxylate (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours.[10]

-

Monitor the reaction progress using TLC or ¹H NMR.[10]

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

-

Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[11]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.[11]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive catalyst, steric hindrance, reaction reversibility.[10] | Use a fresh, anhydrous base. For sterically hindered substrates, increase reaction time or temperature.[10] |

| Phosphate Byproduct Formation | Base-catalyzed rearrangement (Phospha-Brook rearrangement).[10] | Run the reaction at lower temperatures. Minimize reaction time by closely monitoring progress. Use a milder base.[10] |

| Oxidation to α-Ketophosphonate | Presence of oxidative conditions. | Ensure the reaction is conducted under a strictly inert atmosphere.[10] |

| Hydrolysis of Phosphonate Esters | Harsh acidic or basic work-up conditions. | Use mild work-up and purification conditions. Carefully neutralize the reaction mixture.[10] |

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₈H₁₇O₆P[12] |

| Molecular Weight | 240.19 g/mol [13] |

| Appearance | Clear Colourless Oil[13] |

| Solubility | Soluble in Chloroform and Methanol[14] |

| Boiling Point | 125-142°C (at oil pump vacuum)[15] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and ³¹P NMR would be crucial for full characterization but are not available in the provided search results.

Conclusion

The synthesis of this compound via the Pudovik and Abramov reactions offers reliable and versatile routes to this important α-hydroxyphosphonate. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strategic troubleshooting are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical insights for researchers to confidently approach the synthesis of this valuable compound and unlock its potential in various scientific disciplines.

References

-

Keglevich, G. Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. 2012, 17(11), 12821-12845. Available from: [Link]

-

Bálint, E., Tajti, Á., & Keglevich, G. Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements. 2020, 195(1), 1-8. Available from: [Link]

-

Yokomatsu, T., Yamagishi, T., & Shibuya, S. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides. Journal of the Chemical Society, Perkin Transactions 1. 1997, (18), 2589-2594. Available from: [Link]

-

Keglevich, G., & Bálint, E. Synthesis of α-hydroxyphosphonates and α-aminophosphonates. ResearchGate. 2012. Available from: [Link]

-

Grokipedia. Abramov reaction. Available from: [Link]

-

Wikipedia. Abramov reaction. Available from: [Link]

-

Wikiwand. Abramov reaction. Available from: [Link]

-

PubChem. Ethyl 2-ethoxy-2-hydroxyacetate. Available from: [Link]

-

Wikipedia. Diethylphosphite. Available from: [Link]

-

PubChem. Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate. Available from: [Link]

-

SciSpace. Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(I). Available from: [Link]

-

H-C Bios. This compound. Available from: [Link]

-

Wiley-VCH. Supporting Information for: Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

National Institutes of Health. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Available from: [Link]

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]

-

Oakwood Chemical. Ethyl 2-hydroxyacetate. Available from: [Link]

-

PubChem. Ethyl 2-(2-ethoxyoxolan-3-yl)-2-hydroxyacetate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Abramov reaction - Wikiwand [wikiwand.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Abramov reaction - Wikipedia [en.wikipedia.org]

- 8. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. usbio.net [usbio.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. labsolu.ca [labsolu.ca]

- 15. Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

"Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate chemical properties"

An In-depth Technical Guide to Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a significant α-hydroxyphosphonate in modern organic synthesis. Tailored for researchers and professionals in drug development and chemical sciences, this document synthesizes core chemical principles with practical, field-proven insights.

Introduction and Significance

This compound, with CAS Number 162246-79-9, is an organophosphorus compound featuring a characteristic α-hydroxyphosphonate moiety.[1][2] This structure is a cornerstone for the synthesis of a wide array of biologically active molecules and complex organic structures. The presence of a reactive hydroxyl group, a stereogenic center, and a phosphonate ester makes it a versatile building block. The phosphonate group is a well-known phosphate mimic, which allows molecules incorporating this moiety to act as enzyme inhibitors, making them valuable in pharmaceutical development.[3] Furthermore, its utility as a precursor to Horner-Wadsworth-Emmons (HWE) reagents underscores its importance in the stereoselective synthesis of alkenes.[4]

Physicochemical and Spectroscopic Properties

The compound is typically supplied as a clear, colorless oil and should be stored under refrigeration (2-8°C) to ensure its stability.[1][5] Its solubility in common organic solvents like chloroform and methanol facilitates its use in a variety of reaction conditions.[5]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 162246-79-9 | [1][2][4] |

| Molecular Formula | C8H17O6P | [1][2][4] |

| Molecular Weight | 240.19 g/mol | [1][4][5] |

| Appearance | Clear Colourless Oil | [1] |

| Boiling Point | 125-142°C (Oil Pump) | [6] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| Storage | 2-8°C Refrigerator | [1][5] |

Spectroscopic Profile

Structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethoxy groups on the phosphorus atom, the ethyl ester group, the α-proton, and the hydroxyl proton. The α-proton will appear as a doublet due to coupling with the phosphorus atom (²JP-H).

-

¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbon of the ester, the α-carbon directly attached to the phosphorus (showing C-P coupling), and the carbons of the ethoxy groups.

-

³¹P NMR: A single resonance is expected in the proton-decoupled phosphorus NMR spectrum, confirming the presence of a single phosphorus environment.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong P=O stretching band (typically around 1250 cm⁻¹), a strong C=O stretching band for the ester (around 1740 cm⁻¹), and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups.[7]

Synthesis and Mechanistic Considerations

The primary route to α-hydroxyphosphonates like this compound is through the addition of a phosphorus nucleophile to an aldehyde. The two most prominent named reactions for this transformation are the Pudovik and Abramov reactions.[8] The choice between them is dictated by the nature of the phosphorus reagent.

The Pudovik Reaction Pathway

The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[9][10] For the target molecule, this involves the reaction of diethyl phosphite with ethyl glyoxylate.

Causality in Protocol Design: The use of a base (e.g., an amine like DBN or an alkoxide) is critical. The base deprotonates the diethyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of ethyl glyoxylate. A subsequent protonation step, typically from the protonated base or during aqueous workup, yields the final α-hydroxyphosphonate. The choice of a mild base is often preferred to avoid side reactions associated with the ester functionality.

Caption: Pudovik reaction workflow for synthesis.

The Abramov Reaction Pathway

The Abramov reaction utilizes a trialkyl phosphite, such as triethyl phosphite, which adds to the carbonyl compound.[11][12] This reaction can be catalyzed by Lewis acids or proceed under thermal conditions.

Mechanism Insight: The reaction initiates with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the carbonyl carbon, forming a zwitterionic intermediate.[12] This intermediate then undergoes an intramolecular rearrangement where an ethyl group migrates from the phosphorus to the newly formed alkoxide oxygen. This step is analogous to the second step of the Michaelis-Arbuzov reaction.[12] This pathway is particularly useful when base-sensitive functional groups are present in the substrates.

Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, primarily centered around the hydroxyl group.

Oxidation to α-Ketophosphonates

The secondary alcohol can be readily oxidized to the corresponding ketone using standard oxidizing agents (e.g., Swern, Dess-Martin periodinane). The resulting ethyl 2-(diethoxyphosphoryl)-2-oxoacetate is a powerful dienophile and Michael acceptor, enabling the construction of more complex molecular architectures.

Derivatization and the Horner-Wadsworth-Emmons Reaction

The hydroxyl group serves as a crucial handle for derivatization. For instance, acylation can protect the hydroxyl group or introduce another functional moiety.[3] A key transformation is its conversion into a leaving group (e.g., mesylate, tosylate, or acetate) followed by elimination or substitution.

Most notably, activation of the hydroxyl group (e.g., by conversion to an acetate) followed by base-mediated elimination provides access to a key intermediate for the Horner-Wadsworth-Emmons (HWE) reaction. The resulting phosphonate-stabilized carbanion is a powerful nucleophile for the synthesis of α,β-unsaturated esters with high (E)-selectivity.

Caption: Pathway to HWE reaction from the title compound.

Experimental Protocol: Synthesis via Pudovik Reaction

This protocol is a representative procedure based on established methodologies for the Pudovik reaction.[10][13]

Materials:

-

Ethyl glyoxylate (50% solution in toluene, 1.0 equiv)

-

Diethyl phosphite (1.05 equiv)

-

1,8-Diazabicycloundec-7-ene (DBN) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of ethyl glyoxylate in anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Add diethyl phosphite to the cooled solution, followed by the dropwise addition of DBN catalyst. The choice of a non-nucleophilic amine base like DBN is strategic to prevent side reactions while effectively catalyzing the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl glyoxylate) is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The use of a mild acidic quench neutralizes the base catalyst and facilitates separation.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil.

Self-Validation: The purity and identity of the final product must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, ³¹P NMR, and IR) and compared against literature data. The absence of starting material signals and the appearance of the characteristic α-proton doublet in ¹H NMR are key indicators of a successful reaction.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pudovik reaction. [Link]

-

Grokipedia. Abramov reaction. [Link]

-

PubChem. Ethyl 2-ethoxy-2-hydroxyacetate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. DIETHYL BENZYLPHOSPHONATE. [Link]

-

Wikipedia. Abramov reaction. [Link]

-

Organic Syntheses. ETHYL DIETHOXYACETATE. [Link]

-

Shanghai Vichem Chem Co., Ltd. This compound. [Link]

-

Keglevich, G. Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]

-

Sandoz. PrSANDOZ RAMIPRIL. [Link]

-

MDPI. Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. [Link]

-

Bálint, E., et al. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. National Center for Biotechnology Information. [Link]

-

McCaslin, D. R., et al. The Aryne-Abramov Reaction as a 1,2-Benzdiyne Platform for the Generation and Solvent-Dependent Trapping of 3-Phosphonyl Benzyne. ACS Publications. [Link]

-

Keglevich, G., & Bálint, E. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

-

Kumar, S., et al. FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. [Link]

-

Natural Products Atlas. ethyl 2-(11-hydroxy-2-methyl-8-oxo-2,3,4,5,6,7-hexahydro-1-benzoxecin-9-yl)acetate. [Link]

-

Oakwood Chemical. Ethyl 2-hydroxyacetate. [Link]

-

Vékey, K., et al. Fragmentation of Protonated O,O-diethyl O-aryl Phosphorothionates in Tandem Mass Spectral Analysis. PubMed. [Link]

-

SpectraBase. Ethyl (2-hydroxyphenyl)acetate. [Link]

-

Zillow. 16221 50 1/2 St, Grand Junction, MI 49056. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. usbio.net [usbio.net]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. Fragmentation of protonated O,O-diethyl O-aryl phosphorothionates in tandem mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 10. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Abramov reaction - Wikipedia [en.wikipedia.org]

- 13. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

A Multi-faceted Spectroscopic Approach to the Definitive Structure Elucidation of Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate, a prominent member of the α-hydroxyphosphonate class of compounds. These molecules are of significant interest as versatile intermediates for the synthesis of various biologically active agents.[1][2] The definitive confirmation of their molecular structure is a critical prerequisite for their application in research and development. This document moves beyond a simple recitation of procedures, offering a detailed rationale for the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present field-proven protocols and interpretative guidance, designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural verification.

Introduction: The Analytical Imperative

Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (Molecular Formula: C₈H₁₇O₆P, Molecular Weight: 240.19 g/mol ) is a valuable building block in synthetic chemistry.[3][4] Its structure incorporates a stereocenter and multiple reactive functional groups—a hydroxyl, an ester, and a phosphonate—making it a precursor for a wide range of more complex molecules.

The most common route to α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound.[1][5][6] However, this synthesis is not without its challenges. A frequently encountered side reaction is the base-catalyzed phospha-Brook rearrangement, which converts the target α-hydroxyphosphonate into a phosphate ester isomer.[1][2][7] This possibility necessitates a rigorous, multi-technique analytical approach to not only confirm the desired structure but also to definitively rule out isomeric byproducts. This guide details that approach.

Caption: Numbering scheme for NMR assignments.

-

Sample Preparation: Use the same sample prepared for ³¹P NMR analysis. The use of a high-purity deuterated solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of 0-12 ppm. Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at δ 0.0 ppm).

-

Analysis: Integrate all signals to determine relative proton counts. Measure chemical shifts and coupling constants for each multiplet.

¹³C NMR: Confirming the Carbon Skeleton and P-C Connectivity

Causality: ¹³C NMR complements the ¹H data by identifying all unique carbon environments. The most powerful feature in this context is the observation of C-P J-coupling, which provides indisputable evidence of the direct bond between the α-carbon and the phosphorus atom (¹JPC) and through-bond couplings to other nearby carbons (²JPC, ³JPC).

Expected Data: The proton-decoupled ¹³C spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

-

Sample Preparation: The same sample used for ¹H and ³¹P NMR is suitable. A slightly higher concentration may be beneficial to reduce acquisition time.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.

-

Analysis: Correlate each carbon signal to its corresponding atom in the proposed structure, paying close attention to the characteristic downfield shift of the carbonyl carbon and the large ¹JPC coupling constant of the α-carbon.

Summary of NMR Data

| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constant(s) (J, Hz) |

| H(g) | ¹H | ~4.5 - 5.5 (variable) | Broad Singlet | - |

| H(a) | ¹H | ~4.4 - 4.8 | Doublet | ²J(P,H) ≈ 10 - 12 Hz |

| H(d) | ¹H | ~4.1 - 4.3 | Quartet | ³J(H,H) ≈ 7.1 Hz |

| H(b) | ¹H | ~4.0 - 4.2 | Multiplet (Quintet-like) | ³J(H,H) ≈ 7.1 Hz, ³J(P,H) ≈ 7-8 Hz |

| H(e) | ¹H | ~1.25 - 1.35 | Triplet | ³J(H,H) ≈ 7.1 Hz |

| H(c) | ¹H | ~1.25 - 1.35 | Triplet | ³J(H,H) ≈ 7.1 Hz |

| C(a) | ¹³C | ~168 - 172 | Doublet | ³J(P,C) ≈ 4-6 Hz |

| C(f) | ¹³C | ~68 - 72 | Doublet | ¹J(P,C) ≈ 155 - 165 Hz |

| C(d) | ¹³C | ~62 - 64 | Singlet | - |

| C(b) | ¹³C | ~63 - 65 | Doublet | ²J(P,C) ≈ 6-8 Hz |

| C(e) | ¹³C | ~13 - 15 | Singlet | - |

| C(c) | ¹³C | ~15 - 17 | Doublet | ³J(P,C) ≈ 5-7 Hz |

| P | ³¹P | ~20 - 24 | Singlet | - |

(Note: Exact chemical shifts can vary based on solvent and concentration. The key diagnostic features are the multiplicities and coupling constants arising from the phosphorus atom.)

Functional Group Verification: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, IR serves as a crucial check for the simultaneous presence of the hydroxyl (O-H), ester carbonyl (C=O), and phosphoryl (P=O) groups.

Expected Data: The IR spectrum will display several strong, characteristic absorption bands. The absence of any of these bands would immediately cast doubt on the proposed structure.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl | O-H stretch | ~3300 - 3500 | Strong, Broad |

| Alkyl | C-H stretch | ~2850 - 3000 | Medium to Strong |

| Ester Carbonyl | C=O stretch | ~1735 - 1750 | Strong, Sharp |

| Phosphoryl | P=O stretch | ~1230 - 1260 | Strong, Sharp |

| Phosphonate Ether | P-O-C stretch | ~1020 - 1050 | Strong |

-

Sample Preparation: As the compound is a liquid or oil, no special preparation is needed for ATR analysis. [3]Place a single drop of the neat sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Analysis: Identify the key absorption bands and compare their positions to the expected values for the O-H, C=O, and P=O functional groups.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Causality: Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data corroborates the molecular formula derived from NMR and provides further evidence for the proposed connectivity. Electrospray ionization (ESI) is the preferred method for this polar molecule as it is a soft ionization technique that typically yields an intact molecular ion. [8] Expected Data:

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.08 or the sodium adduct [M+Na]⁺ at m/z 263.06.

-

Fragmentation Pattern: While detailed fragmentation can be complex, common losses would include ethoxy groups (-45 Da), the ethyl acetate moiety (-87 Da), or various combinations thereof, providing clues to the molecule's assembly.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion using a syringe pump.

-

Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect ions based on their mass-to-charge ratio (m/z).

-

Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular weight. Analyze major fragment ions to see if they correspond to logical losses from the parent structure.

Integrated Analysis: The Path to Unambiguous Confirmation

No single technique provides the complete picture. The strength of this analytical workflow lies in the self-validating system created by integrating the data from all three methods.

Caption: Integrated workflow for structure elucidation.

-

MS confirms the molecular weight is 240.19, consistent with the formula C₈H₁₇O₆P.

-

IR confirms the presence of the required O-H, C=O, and P=O functional groups.

-

³¹P NMR confirms the phosphorus is in a phosphonate environment.

-

¹H and ¹³C NMR provide the final, definitive proof of concept, mapping out the exact connectivity of the atoms. The observation of a doublet for the α-proton (H(a)) with a ²J(P,H) coupling of ~11 Hz and a doublet for the α-carbon (C(f)) with a large ¹J(P,C) of ~160 Hz are the "smoking gun" pieces of evidence that lock the structure in place.

Conclusion

The structure elucidation of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is achieved with high confidence through the synergistic application of NMR, IR, and MS. This integrated approach creates a self-validating system where the data from each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment. By following the detailed protocols and interpretative logic outlined in this guide, researchers can ensure the identity and purity of their material, a fundamental requirement for its successful application in drug discovery and chemical development.

References

-

Keglevich, G., & Rádai, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

-

Reddy, C. S., et al. (2012). Green chemical synthesis of α-hydroxyphosphonates. Records of Natural Products, 6(3), 288-295. [Link]

-

Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. PubMed, 29925805. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95630, Ethyl 2-ethoxy-2-hydroxyacetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]

-

Davletshin, R., et al. (2024). Crystallographic Features of Selected New α-Hydroxyphosphonates. ResearchGate. [Link]

-

Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314825, Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate. Retrieved from [Link]

-

Bálint, E., et al. (2020). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(1), 1-8. [Link]

-

American Chemical Society. (n.d.). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Retrieved from [Link]

-

Drabik, P., et al. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(10), 3122. [Link]

-

Quilliam, M. A., et al. (1995). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. ResearchGate. [Link]

-

Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045. [Link]

-

Oakwood Chemical. (n.d.). Ethyl 2-hydroxyacetate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2-(Diethoxyphosphoryl)-2-hydroxyacetate (CAS 162246-79-9): Synthesis, Mechanisms, and Applications in Modern Chemistry

Executive Summary

This technical guide provides an in-depth exploration of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (CAS No. 162246-79-9), a key α-hydroxyphosphonate ester. These compounds are of significant interest due to their role as versatile intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] This document elucidates the core physicochemical properties of the title compound, delves into its primary synthetic pathway via the Pudovik reaction, provides a detailed experimental protocol, and discusses its applications. The content is structured to offer both foundational knowledge and practical insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of α-Hydroxyphosphonates

Organophosphorus compounds, particularly those containing a carbon-phosphorus (C-P) bond, are a cornerstone of modern medicinal and agricultural chemistry.[2] Among these, α-hydroxyphosphonates stand out as structural analogs of α-hydroxy carboxylic acids, enabling them to act as enzyme inhibitors, herbicides, and antioxidants.[3][4] Their synthesis and derivatization are critical for developing novel therapeutic agents and crop protection products.[1] Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate serves as a quintessential example of this class, providing a reactive scaffold for the introduction of the biologically crucial phosphonate moiety.[1]

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is paramount for its effective use in a laboratory setting. The key properties of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate are summarized below.

| Property | Value | Source |

| CAS Number | 162246-79-9 | [5] |

| Molecular Formula | C₈H₁₇O₆P | [5] |

| Molecular Weight | 240.19 g/mol | [5] |

| Appearance | Clear Colourless Oil | [5] |

| Synonyms | 2-(Diethoxyphosphinyl)-2-hydroxy-acetic Acid Ethyl Ester; (Diethoxyphosphinyl)hydroxy-acetic Acid Ethyl Ester | [5] |

| Storage Conditions | 2-8°C, Refrigerator | [5] |

Synthesis and Mechanistic Insights

The formation of the C-P bond in α-hydroxyphosphonates is most efficiently achieved through the nucleophilic addition of a phosphite to a carbonyl compound. The Pudovik and Abramov reactions are the two primary named reactions for this transformation.[6]

The Pudovik Reaction: The Primary Synthetic Route

The synthesis of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is classically achieved via the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite (in this case, diethyl phosphite) across the carbonyl group of an aldehyde or ketone.[3][4] For the title compound, the carbonyl precursor is ethyl glyoxylate.

The reaction is typically base-catalyzed, proceeding under mild conditions, which makes it highly valuable in organic synthesis.[7] The base plays a crucial role in deprotonating the dialkyl phosphite, which exists in equilibrium with its more nucleophilic trivalent tautomer, to generate a potent phosphorus-centered anion.[7][8] This step is essential for initiating the nucleophilic attack on the electrophilic carbonyl carbon.

Mechanistic Pathway of the Pudovik Reaction

The mechanism of the base-catalyzed Pudovik reaction is a well-established, multi-step process.[7]

-

Deprotonation: A base (B:) removes the acidic proton from diethyl phosphite, generating a highly nucleophilic phosphite anion.[7][8]

-

Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon atom of the ethyl glyoxylate carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate.[7]

-

Protonation: The alkoxide intermediate is subsequently neutralized via proton transfer, typically from the conjugate acid of the base (HB⁺) or a protic solvent, to yield the final α-hydroxyphosphonate product.[7][8]

Caption: The mechanistic pathway of the base-catalyzed Pudovik reaction.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative, self-validating procedure for the synthesis of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.

Materials and Equipment

-

Diethyl phosphite

-

Ethyl glyoxylate (typically as a 50% solution in toluene)

-

Triethylamine (Et₃N) or another suitable base (e.g., DBU)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Procedure

Caption: A typical experimental workflow for synthesis and purification.

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon.

-

Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of diethyl phosphite and to exclude atmospheric moisture, which could interfere with the base catalyst and reactants.

-

-

Reagent Charging: To the flask, add anhydrous solvent (e.g., 20 mL DCM). Sequentially add diethyl phosphite (1.0 eq.), followed by ethyl glyoxylate (1.0-1.1 eq.).

-

Scientist's Note: Using a slight excess of the carbonyl component can help drive the reaction to completion, but a 1:1 stoichiometry is often sufficient. The solvent should be anhydrous to ensure the base is not quenched by water.

-

-

Initiation: Cool the mixture to 0°C using an ice bath. Slowly add the base catalyst, such as triethylamine (0.1-0.2 eq.), dropwise via syringe.

-

Scientist's Note: The reaction is often exothermic. Initial cooling and slow addition of the catalyst help to control the reaction rate and prevent the formation of side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Scientist's Note: The aqueous wash removes the base catalyst and any water-soluble impurities.

-

-

Extraction and Drying: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Scientist's Note: Multiple extractions ensure complete recovery of the product from the aqueous phase. Drying the organic phase is critical before solvent removal to prevent contamination of the final product with water.

-

-

Purification: The resulting crude oil is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate as a clear, colorless oil.

Applications in Research and Drug Development

The unique structure of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate makes it a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Development: The phosphonate group is a well-known phosphate mimic. This compound serves as a precursor for synthesizing molecules with potential anti-inflammatory and anti-cancer properties, offering a pathway to innovative drug formulations.[1]

-

Agrochemical Synthesis: It is an effective intermediate in the development of next-generation agrochemicals. The phosphonate group can enhance the efficacy of herbicides and pesticides by targeting specific biological pathways in weeds and pests.[1]

-

Bio-organic Chemistry: Researchers utilize this and similar α-hydroxyphosphonates in biochemical assays to study enzyme activity and metabolic pathways, aiding in the fundamental understanding of complex biological systems.[1]

Safety and Handling

-

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate (CAS 13676-06-7) is classified as causing severe skin burns and eye damage.[9]

-

Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate is classified as an irritant to the eyes, respiratory system, and skin.[10]

Recommendation: Based on these analogs, Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate is more than just a chemical compound; it is a versatile tool for innovation in the life sciences. Its straightforward synthesis via the Pudovik reaction, coupled with the strategic importance of the α-hydroxyphosphonate motif, ensures its continued relevance. This guide provides the foundational and practical knowledge necessary for researchers to confidently and safely utilize this reagent in their pursuit of novel pharmaceuticals, advanced agrochemicals, and a deeper understanding of biochemical processes.

References

-

Lin, K., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. ACS Central Science. Available at: [Link]

-

Organic Syntheses. (n.d.). Ethyl Diethoxyacetate. Coll. Vol. 3, p.368 (1955); Vol. 29, p.42 (1949). Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-ethoxy-2-hydroxyacetate. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pudovik reaction. Available at: [Link]

- Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.

-

Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1533. Available at: [Link]

-

Grokipedia. (n.d.). Pudovik reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition. Available at: [Link]

-

Chemsrc. (n.d.). Ethyl 2-hydroxyacetate CAS#:623-50-7. Available at: [Link]

-

Al-Ktaifani, M. M., et al. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Catalysts, 12(5), 536. Available at: [Link]

-

Organic Chemistry. (2020). Abramov Phosphonylation Reaction. YouTube. Available at: [Link]

-

Catalysis Science & Technology. (n.d.). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. RSC Publishing. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Available at: [Link]

-

ACG Publications. (2012). Green chemical synthesis of α-hydroxyphosphonates. Available at: [Link]

-

ChemBK. (n.d.). ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | C10H21O6P | CID 314825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate

Abstract

Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate is an organophosphate compound belonging to the class of α-hydroxyphosphonates. While direct experimental evidence elucidating its specific biological mechanism of action is not extensively available in public literature, its structural features strongly suggest a role as an enzyme inhibitor. This technical guide synthesizes information from related compounds and established biochemical principles to propose a putative mechanism of action, focusing on its potential as a serine hydrolase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic or biological applications of this and related molecules.

Introduction: Unveiling the Potential of a Multifaceted Molecule

This compound, with the chemical formula C8H17O6P, is a molecule that sits at the intersection of several important classes of organic compounds, including esters, organophosphates, and α-hydroxyphosphonates. While it has been cataloged as a chemical building block and a Wittig reagent in synthetic chemistry, its structural resemblance to known bioactive agents, particularly enzyme inhibitors, warrants a deeper investigation into its potential pharmacological or toxicological activities.

α-Hydroxyphosphonates are recognized as structural analogs of α-hydroxycarboxylic acids and have been explored for a variety of biological activities, including as herbicides, insecticides, and potential therapeutic agents due to their ability to inhibit various enzymes.[1][2] Organophosphate esters, a broader class to which this compound belongs, are notorious for their potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This guide will, therefore, focus on the hypothesized mechanism of this compound as an enzyme inhibitor, likely targeting serine hydrolases.

Proposed Mechanism of Action: Inhibition of Serine Hydrolases

The central hypothesis for the mechanism of action of this compound is its function as an inhibitor of serine hydrolases, with a particular focus on acetylcholinesterase (AChE) as a representative target. This hypothesis is predicated on the well-established reactivity of the diethoxyphosphoryl group.

The Key Player: The Diethoxyphosphoryl Group

The diethoxyphosphoryl moiety is the electrophilic "warhead" of the molecule. The phosphorus atom is electron-deficient due to the presence of four electronegative oxygen atoms. This makes it susceptible to nucleophilic attack by the serine residue present in the active site of serine hydrolases.

The Target: The Serine Hydrolase Active Site

Serine hydrolases, including AChE, possess a catalytic triad in their active site, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). The serine hydroxyl group acts as the primary nucleophile in the hydrolysis of the enzyme's natural substrate.

The Interaction: A Covalent Bond Formation

The proposed inhibitory mechanism involves the following key steps:

-

Binding: this compound enters the active site of the serine hydrolase. The ethyl acetate and hydroxyl groups may contribute to the initial binding and proper orientation of the molecule within the active site through hydrogen bonding and hydrophobic interactions.

-

Nucleophilic Attack: The nucleophilic serine hydroxyl group of the enzyme's catalytic triad attacks the electrophilic phosphorus atom of the diethoxyphosphoryl group.

-

Covalent Modification: This attack leads to the formation of a stable, covalent phosphoryl-enzyme intermediate. One of the ethoxy groups acts as a leaving group.

-

Enzyme Inactivation: The formation of this covalent adduct effectively blocks the active site, preventing the natural substrate from binding and being hydrolyzed. This leads to the inhibition of the enzyme's activity.

This proposed mechanism is consistent with the known mechanism of action of many organophosphate pesticides and nerve agents that target acetylcholinesterase.

Visualizing the Interaction

To better illustrate the proposed mechanism, the following diagrams outline the key molecular interactions and the overall inhibitory pathway.

Caption: Proposed pathway of serine hydrolase inhibition.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this specific molecule is unavailable, we can infer potential relationships based on its constituent parts:

| Molecular Component | Putative Role in Activity |

| Diethoxyphosphoryl Group | The primary electrophilic "warhead" responsible for covalent modification of the enzyme's active site. The nature of the alkoxy groups can influence the rate of inhibition and the stability of the phosphorylated enzyme. |

| α-Hydroxy Group | May participate in hydrogen bonding within the enzyme's active site, contributing to the binding affinity and proper orientation of the inhibitor for nucleophilic attack. |

| Ethyl Acetate Moiety | Can influence the molecule's solubility and may engage in hydrophobic or van der Waals interactions within the active site, potentially affecting binding specificity and affinity. |

Experimental Workflow for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro enzymatic assays would be required. The following outlines a general experimental protocol for assessing the inhibitory activity of this compound against acetylcholinesterase.

Objective

To determine if this compound inhibits acetylcholinesterase activity and to characterize the kinetics of this inhibition.

Materials

-

This compound

-

Purified acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Microplate reader

Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.

-

Prepare solutions of acetylcholinesterase, acetylthiocholine, and DTNB in phosphate buffer.

-

-

Enzyme Inhibition Assay (Ellman's Method):

-

To each well of a 96-well plate, add a pre-determined amount of acetylcholinesterase solution.

-

Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding and potential covalent modification.

-

Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or irreversible).

-

Caption: Workflow for validating enzyme inhibition.

Conclusion and Future Directions

The structural characteristics of this compound strongly support the hypothesis that it functions as an inhibitor of serine hydrolases, such as acetylcholinesterase, through covalent modification of the active site serine residue. This proposed mechanism of action provides a solid foundation for future experimental investigations.

Further research should focus on:

-

Direct experimental validation: Performing enzymatic assays as outlined above to confirm the inhibitory activity and determine the IC50 value.

-

Target specificity: Screening against a panel of different serine hydrolases and other enzyme classes to determine the selectivity of the compound.

-

Structural biology: Co-crystallization of the compound with its target enzyme to provide direct evidence of the covalent modification and to understand the specific molecular interactions in the active site.

-

In vivo studies: Investigating the biological effects of the compound in cellular and animal models to assess its potential therapeutic or toxicological relevance.

By systematically exploring these avenues, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential in various fields of research and development.

References

-

Keglevich, G., & Rada, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

-

Grembecka, J., & Mucha, A. (2021). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 26(11), 3389. [Link]

Sources

Phosphonate Reagents in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Carbon-Phosphorus Bond

In the landscape of modern organic synthesis, phosphonate reagents represent a cornerstone of synthetic utility, prized for their unique reactivity and the stability of the carbon-phosphorus (C-P) bond. Unlike their phosphate ester counterparts, phosphonates are characterized by a direct C-P linkage, rendering them resistant to enzymatic and chemical hydrolysis.[1][2] This inherent stability, coupled with their ability to act as bioisosteres of phosphates and carboxylates, has cemented their importance in medicinal chemistry, particularly in the development of antiviral drugs, bone resorption inhibitors, and enzyme inhibitors.[1][3][4][5] This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of key phosphonate reagents, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies: Forging the C-P Bond and Beyond

The strategic construction of molecules containing the phosphonate moiety hinges on a collection of powerful and versatile reactions. Understanding the nuances of these transformations is paramount for any synthetic chemist working in this area.

The Michaelis-Arbuzov Reaction: A Classic C-P Bond Formation

The Michaelis-Arbuzov reaction stands as the most fundamental method for the synthesis of phosphonates.[6][7][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[9][10]

Mechanism and Causality: The reaction proceeds via a two-step sequence. The first is a nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a trialkoxyphosphonium salt intermediate.[7] This is followed by a subsequent SN2 attack of the displaced halide ion on one of the phosphite's alkyl groups, leading to the formation of the thermodynamically stable pentavalent phosphonate and a new alkyl halide.[7] The choice of trialkyl phosphite and alkyl halide is critical; the reaction is most efficient with primary alkyl halides, while secondary and tertiary halides can lead to elimination side products.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Nitrogen atmosphere

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.1 equivalents) and anhydrous toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Slowly add benzyl bromide (1.0 equivalent) to the refluxing solution over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC. The byproduct, ethyl bromide, will distill out of the reaction mixture.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude diethyl benzylphosphonate can be purified by vacuum distillation to yield a colorless oil.

The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized modification of the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[11][12] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[11][13]

Mechanism and Stereoselectivity: The reaction begins with the deprotonation of a phosphonate ester to form a stabilized phosphonate carbanion.[11] This carbanion then undergoes nucleophilic addition to the carbonyl compound to form an oxaphosphetane intermediate.[14] The stereochemical outcome of the HWE reaction is a defining feature. Stabilized phosphonate reagents, such as those bearing an electron-withdrawing group (e.g., an ester or ketone), typically lead to the formation of the thermodynamically more stable (E)-alkene.[11][12] This is attributed to the reversibility of the initial addition and the thermodynamic preference for the anti-oxaphosphetane intermediate.

Conversely, the use of modified phosphonate reagents, such as those employed in the Still-Gennari modification, can provide high selectivity for the (Z)-alkene.[14] These reagents incorporate electron-withdrawing groups on the phosphorus atom, which accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway to the (Z)-olefin.[14]

Logical Flow for HWE Reagent Selection:

Caption: Decision tree for selecting a phosphonate reagent in the HWE reaction based on the desired alkene stereochemistry.

Experimental Protocol: (E)-Selective HWE Olefination of Cyclohexanone

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of cyclohexanone (1.0 equivalent) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the (E)-ethyl cyclohexylideneacetate.[13]

The Kabachnik-Fields Reaction: A Gateway to α-Aminophosphonates

α-Aminophosphonates are important structural mimics of α-amino acids and exhibit a wide range of biological activities, including as enzyme inhibitors, herbicides, and antibiotics.[15][16] The Kabachnik-Fields reaction is a three-component condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite, providing a direct and efficient route to this important class of compounds.[15][17][18]

Mechanism and Variations: The reaction is believed to proceed through two possible pathways: the formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of the phosphite (the imine pathway), or the formation of an α-hydroxyphosphonate from the carbonyl compound and the phosphite, followed by nucleophilic substitution by the amine. The imine pathway is generally considered the predominant route.[19] The reaction can be performed under solvent-free conditions and is often catalyzed by Lewis or Brønsted acids.[17]

Workflow for the Synthesis of α-Aminophosphonates:

Caption: General workflow for the Kabachnik-Fields reaction.

Modern Frontiers in Phosphonate Chemistry

While the classical reactions remain indispensable, the field of phosphonate chemistry is continually evolving, with new methodologies expanding the synthetic toolkit.

Enantioselective Synthesis of Chiral Phosphonates

The biological activity of many phosphonates is highly dependent on their stereochemistry.[20][21] Consequently, the development of catalytic asymmetric methods for the synthesis of chiral phosphonates has become a major focus of research. Organocatalysis and transition-metal catalysis have emerged as powerful strategies for achieving high enantioselectivity in reactions such as the phospha-Michael, phospha-Mannich, and phospha-aldol reactions.[21][22][23] For instance, chiral bifunctional organocatalysts have been successfully employed in the enantioselective addition of phosphites to imines and α-keto phosphonates.[22][23]

Phosphonates in Cross-Coupling Reactions

More recently, phosphonates have been explored as coupling partners in transition-metal-catalyzed cross-coupling reactions.[24] For example, enol phosphinates have been shown to be effective electrophiles in Suzuki-Miyaura and Stille couplings, providing a novel route to functionalized alkenes.[25] This area of research is expanding the utility of phosphonates beyond their traditional roles and opening up new avenues for complex molecule synthesis.

Data Summary: A Comparative Look at Key Reactions

| Reaction | Key Transformation | Typical Reagents | Key Advantages | Stereochemical Control |

| Michaelis-Arbuzov | R-X + P(OR')₃ → R-P(O)(OR')₂ | Alkyl halide, Trialkyl phosphite | Fundamental C-P bond formation | Not applicable |

| Horner-Wadsworth-Emmons | R₂C=O + (R'O)₂P(O)CH₂Z → R₂C=CHZ | Aldehyde/ketone, Stabilized phosphonate ester | Water-soluble byproduct, high yields | Generally (E)-selective; (Z)-selectivity with modified reagents |

| Kabachnik-Fields | RCHO + R'NH₂ + (R''O)₂P(O)H → RCH(NHR')P(O)(OR'')₂ | Aldehyde, Amine, Dialkyl phosphite | Direct synthesis of α-aminophosphonates | Can be controlled with chiral catalysts |

Safety and Handling of Phosphonate Reagents

As with all chemical reagents, proper safety precautions are essential when handling phosphonates. Many phosphonate reagents and their precursors can be corrosive or irritants.[26][27] It is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[26][27][28] Solid phosphonates may produce airborne dust, necessitating the use of respiratory protection.[26][27] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information for each reagent.

Conclusion: The Future of Phosphonate Chemistry

Phosphonate reagents continue to be indispensable tools in organic synthesis, with a rich history and a vibrant future. From their foundational roles in olefination and C-P bond formation to their emerging applications in asymmetric catalysis and cross-coupling reactions, their versatility is undeniable. For researchers and drug development professionals, a deep understanding of the principles and practicalities of phosphonate chemistry is not just beneficial, but essential for the innovation of new medicines and materials. The continued exploration of novel phosphonate reagents and their applications promises to further expand the boundaries of what is synthetically achievable.

References

-

Demmer, C. S., Krogsgaard-Larsen, N., & Bunch, L. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Medicinal Chemistry Letters, 2(8), 581-586. [Link]

-

Burk, M. J., Staskun, M. A., & de C. Alvim, Jr. (1996). Enantioselective Synthesis of α-Hydroxy and α-Amino Phosphonates via Catalytic Asymmetric Hydrogenation. Organic Letters, 2(1), 1-3. [Link]

-

Krawczyk, H. (2017). Enantioselective Organocatalysis in the Synthesis of Phosphonates. In Enantioselective Organocatalysis (pp. 573-614). De Gruyter. [Link]

-

Smith, A. D., & Connon, S. J. (2025). Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones. Chemical Science, 16(5), 1234-1240. [Link]

-

Rachon, J., & Witt, D. (2019). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 24(15), 2777. [Link]

-

Wang, J., Frings, M., & Bolm, C. (2008). Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. Angewandte Chemie International Edition, 47(38), 7254-7256. [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

-

Abrahams, B. F., Hoskins, B. F., & Robson, R. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. Inorganics, 7(10), 121. [Link]

-

Holý, A., De Clercq, E., & Votruba, I. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 863789. [Link]

-

Sobkowski, M., & Stawinski, J. (2015). Recent advances in H-phosphonate chemistry. Part 2. Synthesis of C-phosphonate derivatives. Topics in Current Chemistry, 361, 179-216. [Link]

-

Reddy, C. S., Sravya, G., Balakrishna, A., Zyryanov, G. V., Mohan, G., & Bakthavatchala Reddy, N. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 359-376. [Link]

-

Holý, A., De Clercq, E., & Votruba, I. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 863789. [Link]

-

Evans, P., & Leffray, M. (2010). Phosphinates as new electrophilic partners for cross-coupling reactions. Organic & Biomolecular Chemistry, 8(21), 4845-4847. [Link]

-

Phosphonates Europe. (2024). Safety. [Link]

-

Postigo, A. (2013). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 10(5), 735-757. [Link]

-

Lejon, T., Gikkas, N., & Afarinkia, K. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 687657. [Link]

-

Ullah, S., Hussain, Z., & Peng, Y. (2024). Recent Advances in Diazophosphonate Chemistry: Reactions and Transformations. Synthesis, 56(17), 2345-2362. [Link]

-

Kafarski, P., & Gadek, T. R. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Asghari, S., Ramezani, M., & Ramezani, F. (2014). Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates. Scientifica, 2014, 1-7. [Link]

-

Lupin Systems. (2021). Safety Data Sheet Product name: PHOSPHONATE REAGENT P1/4. [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

-

Sravya, G., Balakrishna, A., Zyryanov, G. V., Mohan, G., Reddy, C. S., & Reddy, N. B. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 359-376. [Link]

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]

-

Chem-Station. (2014). Michaelis-Arbuzov Reaction. [Link]

-

Postigo, A. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(6), 515-536. [Link]

-

Demmer, C. S., Krogsgaard-Larsen, N., & Bunch, L. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Medicinal Chemistry Letters, 2(8), 581-586. [Link]

-

Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(18), 5645. [Link]

-

Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, M. V. B. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. [Link]

-

Masters Company, Inc. (n.d.). Material Safety Data Sheet - R-999 PDQ Phosphonate Titrating Solution. [Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 123-146). De Gruyter. [Link]

-

Redox. (2022). Safety Data Sheet Phosphonates (DTPMPA.7Na). [Link]

-

Myers, A. G. (n.d.). Olefination Reactions. [Link]

-

Murphy, P. J., & Brennan, J. (1988). The Wittig Olefination Reaction with Carbonyl Compounds other than Aldehydes and Ketones. Chemical Society Reviews, 17, 1-30. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Taylor Technologies, Inc. (2014, July 2). Testing for Phosphonate Using Taylor's TTi Colorimeter (M-3000) [Video]. YouTube. [Link]

-

Hach. (n.d.). Phosphonates. [Link]

-

Popa, A., & Sas, A. G. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. [Link]

-

Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Molecules, 25(22), 5344. [Link]

-

Mikolajczyk, M. (2005). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(3-4), 571-589. [Link]

-

Wikipedia. (2023). Wittig reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phosphonate Reagents for Industrial & Life Science Research [benchchem.com]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rgmcet.edu.in [rgmcet.edu.in]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. worldscientific.com [worldscientific.com]

- 22. mdpi.com [mdpi.com]